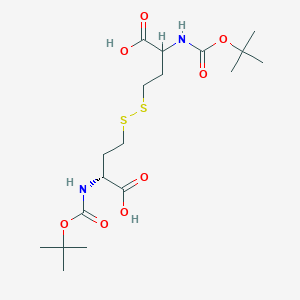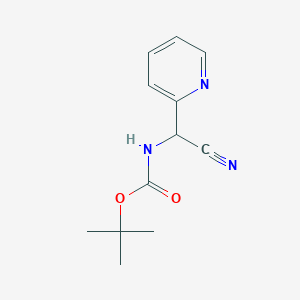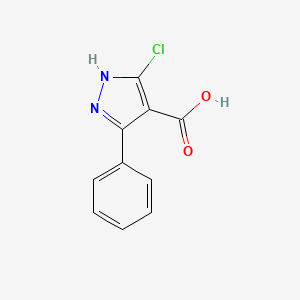
5-Chloro-3-phenyl-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-phenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-phenyl-1H-pyrazole-4-carboxylic acid typically involves the reaction of 3-phenyl-1H-pyrazole-4-carboxylic acid with a chlorinating agent. One common method is the use of thionyl chloride (SOCl2) under reflux conditions, which introduces the chlorine atom at the 5-position of the pyrazole ring . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-3-phenyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole N-oxides or reduction to yield pyrazoline derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Substitution: Formation of 5-substituted pyrazole derivatives.
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of pyrazoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-Chloro-3-phenyl-1H-pyrazole-4-carboxylic acid serves as a versatile intermediate for the synthesis of more complex heterocyclic compounds. It is used in the development of new synthetic methodologies and the preparation of functionalized materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It exhibits antimicrobial, anti-inflammatory, and anticancer properties, making it a candidate for drug development .
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated as inhibitors of specific enzymes and receptors involved in various diseases.
Industry
In the industrial sector, this compound is used in the formulation of agrochemicals, such as herbicides and insecticides. It is also employed in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 5-Chloro-3-phenyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific derivative and its intended application[3][3].
Comparación Con Compuestos Similares
Similar Compounds
3-Phenyl-1H-pyrazole-4-carboxylic acid: Lacks the chlorine atom at the 5-position.
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid: Contains a methyl group at the 3-position instead of a hydrogen atom.
5-Chloro-1-phenyl-1H-pyrazole-4-carboxylic acid: Lacks the phenyl group at the 3-position.
Uniqueness
5-Chloro-3-phenyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of both the chlorine atom at the 5-position and the phenyl group at the 3-position. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H7ClN2O2 |
|---|---|
Peso molecular |
222.63 g/mol |
Nombre IUPAC |
5-chloro-3-phenyl-1H-pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C10H7ClN2O2/c11-9-7(10(14)15)8(12-13-9)6-4-2-1-3-5-6/h1-5H,(H,12,13)(H,14,15) |
Clave InChI |
BKNFILWQGXKFAJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NNC(=C2C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13026061.png)
![2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde](/img/structure/B13026073.png)

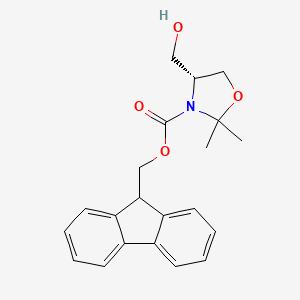
![N-({bicyclo[1.1.1]pentan-1-yl}methyl)-2,2,2-trifluoroacetamide](/img/structure/B13026089.png)
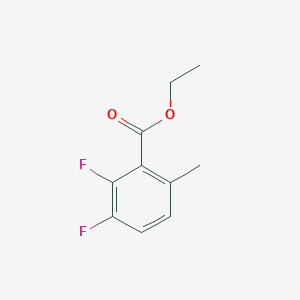
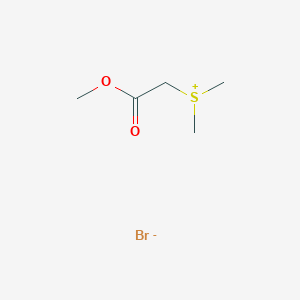
![(6aR,9aS)-5,6,6a,7,9,9a-Hexahydro-2H-furo[3,4-b][1,4]oxazocine](/img/structure/B13026103.png)
![Tert-butyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B13026106.png)
![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B13026117.png)
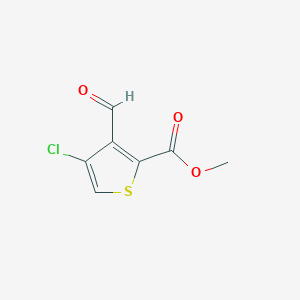
![7,18-diethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13026148.png)
